molecular formula C16H25N3O3 B2917362 3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide CAS No. 2034607-35-5

3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Cat. No. B2917362
CAS RN: 2034607-35-5
M. Wt: 307.394
InChI Key: GVJCCSYFTIMHGE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

  • InChI :

Scientific Research Applications

Synthesis and Chemical Reactivity

3,5-Dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is involved in the synthesis of complex heterocyclic compounds, demonstrating significant chemical reactivity and versatility. The compound serves as a key intermediate in the synthesis of various isoxazole derivatives, which are explored for their potential central nervous system activity, including antidepressants and antitetrabenazine effects (Martin et al., 1981). Additionally, it's used in creating novel benzodifuranyl and tetrahydropyrimidine compounds with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Biological Evaluation and Antimicrobial Activity

Compounds synthesized from this compound undergo biological evaluation for their therapeutic potentials. Studies have shown their application in designing compounds with marked insecticidal activity, highlighting the importance of isoxazole derivatives in agricultural chemistry (Yu et al., 2009). Furthermore, research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized using similar isoxazole frameworks, demonstrates significant antiprotozoal activities, offering insights into new treatments for protozoal infections (Ismail et al., 2004).

Crystal and Molecular Structure Analysis

The structural determination of compounds containing the isoxazole moiety, such as this compound, is critical for understanding their chemical and biological properties. X-ray diffraction studies provide valuable insights into the molecular conformation, crystal packing, and potential interaction sites for biological activity. This information is pivotal for drug design and the development of materials with specific functions (Naveen et al., 2015).

Heterocyclic Chemistry and Drug Development

The utility of this compound extends to the field of heterocyclic chemistry, where it is employed in the synthesis of novel pyridines, isoxazoles, and isoxazolopyridazines. These compounds are evaluated for their antitumor and antimicrobial activities, demonstrating the compound's role in the development of new therapeutic agents (Hassan et al., 2019).

Future Directions

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 121. Read more : 3,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide : Synthesis, characterization and evaluation of

properties

IUPAC Name

3,5-dimethyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-11-15(12(2)22-18-11)16(20)17-9-13-3-6-19(7-4-13)14-5-8-21-10-14/h13-14H,3-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJCCSYFTIMHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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